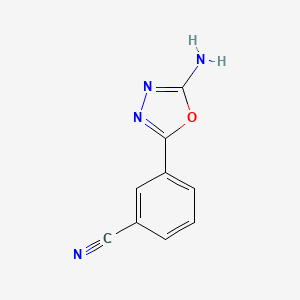

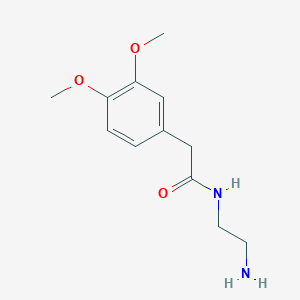

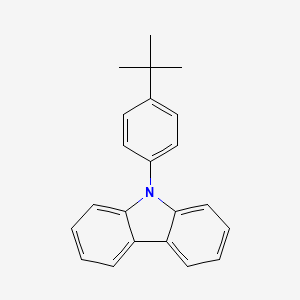

![molecular formula C9H7ClN2O2S B1287014 Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate CAS No. 596794-87-5](/img/structure/B1287014.png)

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate

Vue d'ensemble

Description

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate is a chemical compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related thienopyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved a multi-step process starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and further condensation with ethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is often elucidated using X-ray diffraction crystallography. For instance, the crystal structure of a related compound was determined and showed that it belongs to the tetragonal system with specific space group parameters . Density functional theory (DFT) calculations are also used to compare the optimized geometric bond lengths and bond angles with X-ray diffraction values .

Chemical Reactions Analysis

Thienopyrimidine derivatives can undergo various chemical reactions, including cyclocondensation, as demonstrated in the synthesis of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives . These compounds can also be functionalized through alkylation reactions to yield products with different substituents, which can significantly affect their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives, such as vibrational frequencies and NMR chemical shifts, can be experimentally determined and compared with theoretical calculations using DFT methods . The nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) are also evaluated to gain insights into the electronic characteristics of these molecules . Additionally, the antimicrobial activity of some thienopyrimidine derivatives has been studied, revealing moderate to high inhibitory activity against certain microbial strains .

Applications De Recherche Scientifique

Synthesis and Pharmacological Effects

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate is a compound that belongs to the pyrimidine class, which are known for their wide range of pharmacological effects. Pyrimidines, including various derivatives, have been extensively studied for their anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and antioxidant activities. The synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives are areas of active research, with numerous methods for their synthesis being described. Anti-inflammatory effects are particularly attributed to their ability to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Literature studies reveal that a significant number of pyrimidines exhibit potent anti-inflammatory effects, suggesting their potential for development as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Anticancer Potential

The pyrimidine ring is a fundamental unit of DNA and RNA, which allows pyrimidine-based chemical architectures to exhibit diverse pharmacological activities. Among these, anticancer activity is extensively reported. The anticancer potential of pyrimidines in fused scaffolds has been evidenced through numerous research articles and patent literature, indicating their potential to interact with diverse enzymes, targets, or receptors. This emphasizes pyrimidine-based scaffolds as promising future drug candidates in anticancer research (Kaur et al., 2014).

Optoelectronic Materials

Pyrimidine derivatives also play a significant role in the field of optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has been shown to be of great value for creating novel optoelectronic materials. These materials, including fluorescent quinazolines and electroluminescent properties, are essential for the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the versatility of pyrimidine derivatives beyond pharmacological applications, extending into advanced material sciences (Lipunova et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Mode of Action

The mode of action of Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate is currently unknown due to the lack of information on its specific targets . Once the targets are identified, it will be possible to explain how this compound interacts with its targets and the resulting changes.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets, mode of action, and affected biochemical pathways.

Analyse Biochimique

Biochemical Properties

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cAMP-phosphodiesterase, which is involved in the regulation of cyclic AMP levels in cells . By inhibiting this enzyme, this compound can modulate cellular signaling pathways and affect various physiological processes. Additionally, this compound interacts with other biomolecules, such as adenosine, to enhance its inhibitory effects on thrombocytopenia .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes like cAMP-phosphodiesterase, leading to changes in cyclic AMP levels . This modulation can impact gene expression and cellular metabolism, resulting in altered cell function. Furthermore, this compound has been shown to enhance the anti-aggregation activity of prostacyclin (PGI2) and support the biosynthesis of PGI2, which plays a crucial role in vascular health .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific enzymes and proteins. By binding to the active site of cAMP-phosphodiesterase, this compound inhibits the enzyme’s activity, leading to increased levels of cyclic AMP in cells . This increase in cyclic AMP can activate downstream signaling pathways, resulting in various physiological effects. Additionally, this compound may interact with other biomolecules, such as adenosine, to enhance its inhibitory effects on platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Over time, this compound may undergo degradation, which can affect its potency and efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit cAMP-phosphodiesterase and modulate cyclic AMP levels without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and metabolism . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into active or inactive metabolites . The metabolic flux of this compound can influence its bioavailability and efficacy in biochemical assays. Additionally, this compound may affect metabolite levels in cells, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound may interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can affect its bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with enzymes and proteins, thereby modulating its biochemical effects . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and therapeutic potential .

Propriétés

IUPAC Name |

ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-5-7(15-6)8(10)12-4-11-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIFKIGWDFTRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609586 | |

| Record name | Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

596794-87-5 | |

| Record name | Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

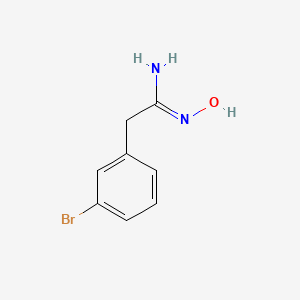

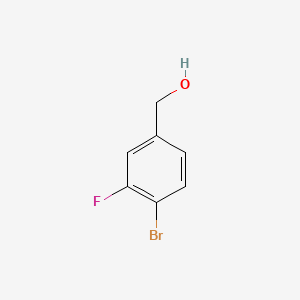

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)